Cytotoxic Activity of Phosphaspiro Derivative
A phosphaspiro derivative synthesized directly from 2-amino-5-bromobenzohydrazide (compound 8) exhibits relatively strong cytotoxic activity against both cancer and non-cancer cell lines, whereas simpler benzohydrazide derivatives lacking the bromo and amino substitution show no or weak activity [1]. The dual-functionalized scaffold enables formation of a rigid, phosphorus-containing spirocyclic core that is inaccessible from non-halogenated precursors [1].
| Evidence Dimension | Cytotoxic Activity (Cell Viability Reduction) |
|---|---|
| Target Compound Data | Compound 8 (derived from 2-amino-5-bromobenzohydrazide): Strong cytotoxic activity, similar potency against cancer (A431, U87) and non-cancer (K21, HEK293) cell lines [1] |
| Comparator Or Baseline | Unsubstituted benzohydrazide-derived analogs: Weak or no cytotoxic activity under identical conditions [1] |
| Quantified Difference | Strong activity vs. weak/no activity (qualitative, cell viability reduction observed) |
| Conditions | In vitro cell viability assays against human epidermoid carcinoma (A431), glioblastoma (U87), fibroblast (K21), and embryonic kidney (HEK293) cell lines [1] |
Why This Matters
This demonstrates that the 2-amino-5-bromo substitution pattern is essential for generating cytotoxic phosphaspiro scaffolds, directly impacting compound selection for anticancer lead discovery programs.
- [1] Kasperowicz S, Czerwińska J, Majchrzak B, Tudek B, Mieczkowski A. 5-Methyl-3,8-di-(2-amino-4-bromophenyl)-4,9-dioxa-1,2,6,7-tetraaza-5λ5-phosphaspiro[4.4]nona-2,7-diene. Molbank. 2018;2018(1):M978. doi:10.3390/M978 View Source
